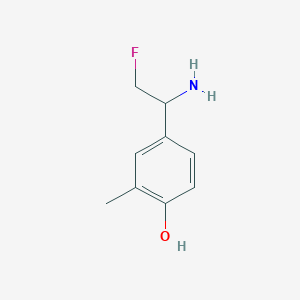![molecular formula C8H17NO2S B13306545 2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
2-[(Thian-3-yl)amino]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Thian-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C8H17NO2S It is a derivative of 2-amino-1,3-propane diol, where the amino group is substituted with a thian-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with a thian-3-yl derivative. One common method is the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Thian-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(Thian-3-yl)amino]propane-1,3-diol has several applications in scientific research:
Biology: The compound can be used in the study of biochemical pathways involving amino alcohols.
Mecanismo De Acción
The mechanism of action of 2-[(Thian-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propane diol: The parent compound, which lacks the thian-3-yl substitution.
2-[(Thian-3-yl)amino]propan-1-ol: A similar compound with a single hydroxyl group instead of two.
Uniqueness
2-[(Thian-3-yl)amino]propane-1,3-diol is unique due to the presence of both the thian-3-yl group and two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-(thian-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H17NO2S/c10-4-8(5-11)9-7-2-1-3-12-6-7/h7-11H,1-6H2 |
Clave InChI |
HPFRZOXFWLDEAF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CSC1)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Cyclohexylethyl)amino]propan-1-ol](/img/structure/B13306462.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B13306464.png)
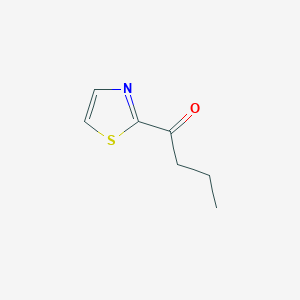

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)
![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)

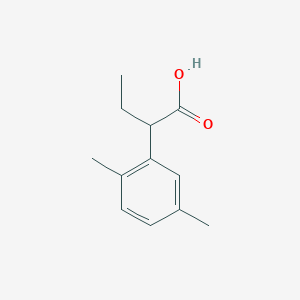

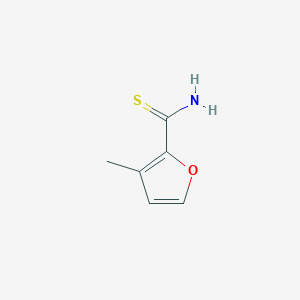
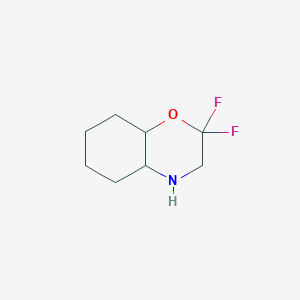
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)
